molecular formula C27H27N3O5 B15099954 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15099954
M. Wt: 473.5 g/mol
InChI Key: XBEMRECGYOQODU-WJTDDFOZSA-N
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Description

This compound belongs to the 3-hydroxypyrrol-2-one family, characterized by a central pyrrolidinone scaffold substituted with a hydroxy group at position 3 and a 4-aroyl moiety. Key structural features include:

  • Aromatic substituents: A 4-methoxyphenyl group at position 5 and a 4-(prop-2-en-1-yloxy)benzoyl group at position 4, contributing to lipophilicity and π-π stacking interactions .
  • Hydroxy group: The 3-hydroxy group enables tautomerism and metal coordination, critical for biological activity .

Synthetic routes typically involve multi-step condensation reactions, often catalyzed by ammonium cerium(IV) nitrate (CAN), followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H27N3O5/c1-3-17-35-22-11-7-20(8-12-22)25(31)23-24(19-5-9-21(34-2)10-6-19)30(27(33)26(23)32)15-4-14-29-16-13-28-18-29/h3,5-13,16,18,24,31H,1,4,14-15,17H2,2H3/b25-23+

InChI Key

XBEMRECGYOQODU-WJTDDFOZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 4-Allyloxybenzoyl, 4-methoxyphenyl 535.56* N/A N/A
Compound 16 3-Isopropylphenyl, 4-methylbenzoyl 394.21 176–178 62
Compound 38 4-Isopropylphenyl, 3-methylbenzoyl 394.21 221–223 17
Analog 3-Fluoro-4-methoxybenzoyl 525.54* N/A N/A
Compound 5cp Benzimidazole-pyrrolidine 363.18 N/A 77

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects on Yield : The lower yield of Compound 38 (17%) compared to Compound 16 (62%) suggests steric or electronic hindrance from the 3-methylbenzoyl group .
  • Melting Points : Higher melting points (e.g., 221–223°C for Compound 38) correlate with increased crystallinity due to planar aromatic substituents .
  • Fluorine Substitution : The 3-fluoro group in 's analog may enhance metabolic stability and target affinity compared to the allyloxy group in the target compound .

Bioactivity and Structure-Activity Relationships (SAR)

  • Imidazole Role : The imidazole-propyl chain in the target compound and analogs (e.g., ) facilitates interactions with histidine-rich binding pockets, as seen in kinase inhibitors .
  • Benzimidazole vs. Pyrrol-2-one Scaffolds : Compound 5cp (benzimidazole) exhibits distinct bioactivity profiles due to its rigid aromatic core, contrasting with the flexible pyrrol-2-one scaffold .

Computational and Crystallographic Insights

  • Similarity Indexing : Tanimoto coefficients (>70%) link structural similarity to shared bioactivity, as demonstrated in and . The target compound’s allyloxy group may confer unique activity compared to methoxy or fluoro analogs .
  • Crystallography : Tools like SHELX and ORTEP () reveal that substituent orientation (e.g., allyloxy vs. methylbenzoyl) influences molecular packing and stability .

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